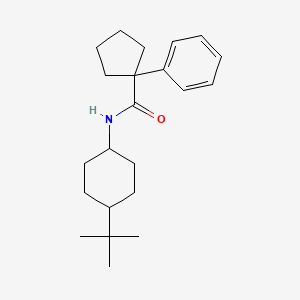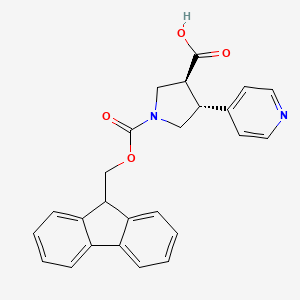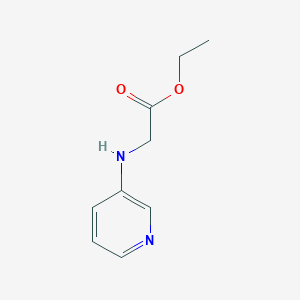
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexyl acetate exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexyl acetate involves the oxidation of a secondary alcohol to a ketone using an oxidizing reagent, sodium hypochlorite . Sodium hypochlorite solutions are used extensively in swimming pool sanitation, and as bleach in the pulp and textile industries .Molecular Structure Analysis
The molecular formula of 4-tert-Butylcyclohexyl acetate is C12H22O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone is a key chemical reaction involving this compound . This process involves the use of sodium borohydride and the Meerwein-Pondorff-Verley (MPV) conditions to reduce the ketone .Physical And Chemical Properties Analysis
4-tert-Butylcyclohexyl acetate has a molecular weight of 198.3019 . It exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .Scientific Research Applications
Synthesis and Material Applications
Polymer Science : A study focused on the synthesis and properties of ortho-linked polyamides incorporating ether-carboxylic acids or ether amines derived from 4-tert-butylcatechol. These polyamides exhibited significant thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in material science applications (Hsiao, Yang, & Chen, 2000).
Organosoluble Polyimides : Research on novel polyimides derived from a bulky alicyclic diamine showed these materials possess excellent solubility, optical transparency, and low dielectric constants, making them suitable for advanced electronic applications (Liaw, Liaw, & Chen, 2000).
Organic Synthesis and Pharmacological Potential
Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of a wide range of enantioenriched amines. This methodology showcases the potential of utilizing specific structural motifs for developing chiral compounds, which could be pivotal in pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).
Anticancer Agents : Functionalized amino acid derivatives, showcasing a structure similar to the discussed compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds, particularly those exhibiting significant cytotoxicity in ovarian and oral cancers, underscore the potential of designing novel anticancer agents using complex organic molecules (Kumar et al., 2009).
Chemical Properties and Applications
- Catalysis and Functionalization : A study on copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and imides reveals the potential of N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide in catalytic reactions. This research could lead to innovative approaches in the functionalization of hydrocarbons, expanding the toolkit for organic synthesis (Tran, Li, Driess, & Hartwig, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO/c1-21(2,3)17-11-13-19(14-12-17)23-20(24)22(15-7-8-16-22)18-9-5-4-6-10-18/h4-6,9-10,17,19H,7-8,11-16H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPIYVSDSXWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)






![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2766735.png)
![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2766739.png)
